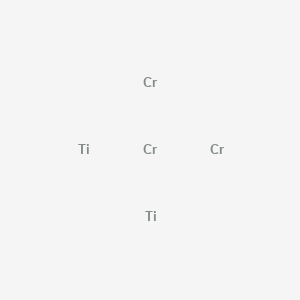
Chromium;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit remarkable characteristics, making them valuable in various scientific and industrial fields. Chromium is known for its high corrosion resistance and hardness, while titanium is renowned for its strength-to-weight ratio and biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium and titanium compounds can be synthesized through various methods. One common approach is the co-doping of titanium dioxide (TiO₂) with chromium. This can be achieved through a single-step anodization process, where titanium is anodized in a solution containing chromium salts such as potassium chromate . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent and specific concentrations of chromium and iron sources to achieve the desired doping levels.
Industrial Production Methods: In industrial settings, the production of chromium-titanium compounds often involves high-temperature processes. For example, the preparation of doped titanium dioxide nanomaterials can be achieved through methods such as sol-gel synthesis, hydrothermal treatment, and chemical vapor deposition . These methods allow for precise control over the doping levels and the resulting properties of the compounds.
Chemical Reactions Analysis
Types of Reactions: Chromium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, chromium in its hexavalent state (Cr(VI)) can be reduced to trivalent chromium (Cr(III)) in the presence of reducing agents . Titanium compounds, on the other hand, can undergo hydrolysis and condensation reactions, leading to the formation of titanium-oxo clusters .
Common Reagents and Conditions: Common reagents used in the reactions of chromium-titanium compounds include potassium chromate, potassium ferricyanide, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of chromium-titanium compounds include doped titanium dioxide nanomaterials, which exhibit enhanced photocatalytic properties and improved charge separation efficiency . These products are valuable in applications such as solar energy conversion and environmental remediation.
Scientific Research Applications
Chromium-titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including oxidation and reduction processes . In biology and medicine, chromium-titanium compounds are explored for their potential in biomedical implants due to their biocompatibility and corrosion resistance . In industry, these compounds are utilized in the production of high-performance materials for aerospace, automotive, and construction applications .
Mechanism of Action
The mechanism of action of chromium-titanium compounds involves their interaction with molecular targets and pathways. For example, chromium in its trivalent state (Cr(III)) can interact with mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . Titanium compounds, on the other hand, can participate in solid-solution reactions and liquid formation processes, contributing to their unique properties .
Comparison with Similar Compounds
Chromium-titanium compounds can be compared with other transition metal compounds, such as those containing zirconium. While zirconium compounds also exhibit high corrosion resistance and strength, chromium-titanium compounds are unique in their combination of photocatalytic properties and biocompatibility . Similar compounds include titanium-zirconium alloys and chromium-iron compounds, each with their own distinct properties and applications .
Properties
CAS No. |
116590-36-4 |
|---|---|
Molecular Formula |
Cr3Ti2 |
Molecular Weight |
251.72 g/mol |
IUPAC Name |
chromium;titanium |
InChI |
InChI=1S/3Cr.2Ti |
InChI Key |
VGOGBRIHHPJKIY-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Cr].[Cr].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















